N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline
Description
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c1-3-9-16(10-4-1)22(17-11-5-2-6-12-17)15-23-19-14-8-7-13-18(19)20-21-23/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTBDSXEVYRGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CN2C3=CC=CC=C3N=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300660 | |
| Record name | n-(1h-benzotriazol-1-ylmethyl)-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15497-48-0 | |
| Record name | NSC138163 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(1h-benzotriazol-1-ylmethyl)-n-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline typically involves the reaction of benzotriazole with an appropriate phenylamine derivative. One common method involves the use of benzotriazole and N-phenylaniline in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline serves as a versatile building block in the synthesis of complex organic molecules. It can be utilized to create various heterocyclic compounds through reactions such as:
- Alkylation : The compound can undergo alkylation reactions to introduce different functional groups.
- Substitution Reactions : The benzotriazole moiety allows for substitution with other functional groups, enhancing the compound's reactivity and utility in synthetic pathways.
Biological Applications
Pharmacological Potential
Research indicates that benzotriazole derivatives exhibit significant biological activity, making them valuable in medicinal chemistry. This compound has been investigated for:
- Anticancer Activity : Some studies report that this compound demonstrates cytotoxic effects against various cancer cell lines. For example, it has shown promising results similar to established chemotherapeutics like taxol.
- Antimicrobial Properties : The compound has displayed antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans.
| Activity Type | Target Organisms | MIC (μg/mL) |
|---|---|---|
| Antibacterial | E. coli | 12.5 - 25 |
| Antifungal | C. albicans | 1.6 - 25 |
Industrial Applications
Corrosion Inhibition and UV Stabilization
In industrial settings, benzotriazole derivatives are widely used as:
- Corrosion Inhibitors : They protect metals from corrosion in various environments.
- UV Stabilizers : These compounds are employed in plastics and coatings to prevent degradation from ultraviolet light exposure.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several benzotriazole derivatives against multiple bacterial strains. It was found that compounds with bulky hydrophobic groups exhibited enhanced antimicrobial properties compared to their smaller analogs.
Case Study 2: Antiparasitic Activity
Research highlighted the effectiveness of certain benzotriazole derivatives against protozoan parasites such as Trypanosoma cruzi. One derivative demonstrated significant dose-dependent growth inhibition in vitro, indicating potential for therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and receptors through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Triazole-Based Derivatives
N-((1-(4-Nitrobenzyl)-1H-1,2,3-triazole-4-yl)methyl)-N-phenylaniline
- Structural Difference : Replaces benzotriazole with a 1,2,3-triazole ring and introduces a nitrobenzyl group.
- Functionalization Potential: The nitro group can be reduced to an amine, enabling downstream modifications for drug discovery or polymer synthesis.
- Applications : Demonstrated utility in scalable synthesis (up to 50 mmol) using deep eutectic solvents, highlighting industrial applicability .
4-((4-((Diphenylamino)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile
- Structural Difference : Contains a nitrile substituent and a triazole-diphenylamine hybrid.
- Reactivity : The nitrile group allows for click chemistry or nucleophilic additions, contrasting with the benzotriazole’s preference for electrophilic substitution.
- Applications : Suitable for material science due to its modular functional groups .
Alkenyl-Benzotriazole Derivatives
N-[(E)-1-(1H-1,2,3-Benzotriazol-1-yl)-1-hexenyl]-N-phenylaniline (4e)
Benzimidazole-Benzotriazole Hybrids
1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f)
- Structural Complexity : Combines benzotriazole with benzimidazole-2-thione.
- Comparison : The thione group introduces sulfur-based reactivity (e.g., metal coordination), while the fused benzimidazole system may enhance thermal stability.
Triazole-Acetamide Derivatives
1H-1,2,3-Triazol-1-yl-N-phenylacetamide Derivatives
- Synthetic Method : Synthesized via copper-catalyzed click chemistry, ensuring regioselectivity and high modularity .
- Functional Groups : Acetamide moiety replaces diphenylamine, altering hydrogen-bonding capacity and solubility.
- Applications: Potential drug candidates due to ease of derivatization and compatibility with combinatorial libraries .
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
Key Comparative Data Table
Biological Activity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various biological activities, supported by case studies and research findings.
This compound can be synthesized through the reaction of benzotriazole with phenyl-substituted amines. The typical synthetic route involves:
- Formation of Benzotriazole Derivative : The benzotriazole moiety is synthesized via cyclization methods involving o-phenylenediamine.
- Alkylation : The benzotriazole derivative is then coupled with an aniline derivative using bases such as sodium hydride or potassium carbonate in organic solvents like DMF or THF at elevated temperatures.
The mechanism of action of this compound involves its interaction with various biological targets. The compound's benzotriazole moiety allows it to engage in non-covalent interactions such as π–π stacking and hydrogen bonding with enzymes and receptors. This leads to modulation of enzymatic activities and inhibition of specific biological pathways.
Antimicrobial Properties
Research indicates that benzotriazole derivatives exhibit significant antimicrobial activities. For instance:
- Antibacterial Activity : A study on related compounds showed that N-benzenesulfonylbenzotriazoles demonstrated micromolar activity against Trypanosoma cruzi, highlighting their potential as antiparasitic agents .
- Antifungal Activity : Benzotriazole derivatives have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 25 μg/mL .
Antiviral Activity
Benzotriazole compounds have also been investigated for antiviral properties. For example, derivatives containing a benzothiazole moiety were reported to inhibit HIV-1 capsid interactions in vitro, showcasing their potential as antiviral agents .
Study 1: Antiparasitic Activity
In a study conducted by Pagliero et al., N-benzenesulfonylbenzotriazoles were tested against Entamoeba histolytica, revealing that certain derivatives exhibited potent antiparasitic activity superior to metronidazole . The results demonstrated a dose-dependent reduction in parasite viability.
Study 2: Antifungal Efficacy
A series of benzotriazole derivatives were screened for antifungal activity against Candida species. The introduction of hydrophobic groups improved the antifungal efficacy significantly, indicating structure-activity relationships that could guide future drug design .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylaniline, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions between benzotriazole derivatives and phenylmethylamine/aniline precursors. Key steps include:
- Reagent selection : Benzotriazole reacts with α-haloacetamides or benzyl halides in polar aprotic solvents (e.g., DMF, DMSO) under reflux .
- Catalysis : Copper(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) enhance yield in click chemistry approaches for triazole-linked analogs .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .
Table 1: Representative Reaction Conditions
| Precursor | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Benzotriazole + α-bromoacetamide | DMF | K₂CO₃ | 65–78 | |
| Benzotriazole + benzyl chloride | DMSO | None | 53–67 | |
| Triazole intermediate | H₂O/t-BuOH | CuSO₄·NaAsc | 85–92 |
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent connectivity (e.g., benzotriazole CH₂ at δ 5.2–5.5 ppm, aromatic protons at δ 6.8–7.8 ppm) .
- X-ray crystallography : SHELX programs refine crystal structures, revealing dihedral angles (e.g., 70.2° between benzotriazole and aniline planes) and hydrogen-bonding networks (C—H⋯O/N) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 327.15) .
Q. What reactivity patterns are observed for this compound in organic transformations?
The benzotriazole moiety enables:
- Nucleophilic substitutions : Replacement of the benzotriazolylmethyl group with amines or thiols .
- Metal-catalyzed cross-couplings : Suzuki-Miyaura reactions modify the phenyl ring using Pd catalysts .
- Hydrogen-bonding interactions : Stabilizes transition states in asymmetric syntheses .
Advanced Research Questions
Q. How can synthetic yields be improved for scaled-up production?
Optimization strategies include:
- Solvent modulation : Switching from DMF to biodegradable solvents (e.g., PEG-400) reduces byproducts .
- Flow chemistry : Continuous reactors enhance reproducibility for multi-gram syntheses (50 mmol scale, 89% yield) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 72 hrs to 4 hrs) .
Table 2: Scale-Up Performance
| Scale (mmol) | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | Batch reactor | 85 | >98 | |
| 10 | Flow reactor | 89 | >99 | |
| 50 | Microwave | 92 | 97 |
Q. How do stereochemical outcomes vary in derivatives, and how are isomers resolved?
Isomerism arises from:
- Geometric (E/Z) isomers : Controlled by reaction temperature (e.g., 25°C favors Z, 80°C favors E) .
- Chiral centers : Enzymatic resolution (lipases) or chiral HPLC separates enantiomers .
Table 3: Isomer Distribution in Synthesis
| Substrate | Temp (°C) | Z Isomer (%) | E Isomer (%) | Reference |
|---|---|---|---|---|
| Hexenyl derivative | 25 | 31 | 53 | |
| Propenyl derivative | 80 | 18 | 74 |
Q. How can conflicting biological activity data be reconciled across studies?
Discrepancies in antimicrobial/anticancer results arise from:
- Assay variability : MIC values differ between broth microdilution (static) vs. time-kill (dynamic) assays .
- Structural modifications : Fluorine substitution (e.g., 2,5-difluoroaniline analog) enhances target binding but reduces solubility .
- Target selectivity : Benzotriazole inhibits fungal CYP51 (IC₅₀ = 1.2 µM) but not human isoforms (IC₅₀ > 100 µM) .
Q. What methodologies are used to study its pharmacokinetic and pharmacodynamic profiles?
Key approaches include:
- In vitro ADME : Microsomal stability assays (CYP450 metabolism), Caco-2 permeability models .
- In silico docking : AutoDock Vina predicts binding to bacterial DNA gyrase (ΔG = −9.8 kcal/mol) .
- In vivo efficacy : Murine infection models (e.g., Staphylococcus aureus sepsis) assess ED₅₀ and toxicity .
Q. How do computational methods aid in understanding its mechanism of action?
Computational tools include:
- Molecular dynamics (MD) : Simulates benzotriazole-enzyme interactions (e.g., hydrogen bonding with β-lactamase active site) .
- QSAR modeling : Correlates substituent electronegativity with antibacterial potency (R² = 0.87) .
- Density functional theory (DFT) : Predicts reactive sites for electrophilic attacks (e.g., Fukui indices) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
